molecular formula C26H28Cl2N6O B304884 4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine

4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine

カタログ番号 B304884
分子量: 511.4 g/mol
InChIキー: VUQQENSLZVIBOM-STBIYBPSSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine, also known as LDDN-1470, is a novel small molecule that has been the subject of extensive scientific research due to its potential therapeutic applications in various diseases. In

作用機序

The mechanism of action of 4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine involves the inhibition of various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the JAK/STAT pathway. 4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine has been found to inhibit the activation of these pathways by interacting with specific proteins and enzymes involved in these pathways, leading to the inhibition of cell proliferation, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of inflammatory cytokine production, the alleviation of oxidative stress, and the improvement of cognitive function. These effects are mediated by the inhibition of specific signaling pathways and the modulation of specific proteins and enzymes involved in these pathways.

実験室実験の利点と制限

The advantages of using 4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine in lab experiments include its high potency, selectivity, and low toxicity. 4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine has been found to have a high affinity for specific protein targets, making it a useful tool for studying the mechanisms of various diseases. However, the limitations of using 4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine in lab experiments include its limited solubility and stability, which may affect its bioavailability and efficacy in vivo.

将来の方向性

There are several future directions for the research on 4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine. One direction is to further investigate the mechanism of action of 4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine and its specific protein targets. Another direction is to explore the therapeutic potential of 4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine in other diseases, such as autoimmune disorders and cardiovascular diseases. Additionally, the development of novel formulations and delivery methods for 4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine may improve its solubility and stability, leading to better efficacy in vivo.

合成法

4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine was synthesized by a team of researchers led by Dr. Chun-Tao Che at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences. The synthesis method involved the reaction of 2,4-dichlorobenzaldehyde with 3-aminobenzoic acid to form a Schiff base, which was then reacted with 2,6-di(pyrrolidin-1-yl)pyrimidine-4-carbaldehyde to yield 4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine. The synthesis method was optimized to improve the yield and purity of the compound.

科学的研究の応用

4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer. In inflammation research, 4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine has been found to reduce the production of inflammatory cytokines and alleviate inflammation in animal models. In neurodegenerative disorder research, 4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

特性

製品名

4-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-2,6-di(pyrrolidin-1-yl)pyrimidine

分子式

C26H28Cl2N6O

分子量

511.4 g/mol

IUPAC名

N-[(E)-[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-2,6-dipyrrolidin-1-ylpyrimidin-4-amine

InChI

InChI=1S/C26H28Cl2N6O/c27-21-9-8-20(23(28)15-21)18-35-22-7-5-6-19(14-22)17-29-32-24-16-25(33-10-1-2-11-33)31-26(30-24)34-12-3-4-13-34/h5-9,14-17H,1-4,10-13,18H2,(H,30,31,32)/b29-17+

InChIキー

VUQQENSLZVIBOM-STBIYBPSSA-N

異性体SMILES

C1CCN(C1)C2=NC(=NC(=C2)N/N=C/C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl)N5CCCC5

SMILES

C1CCN(C1)C2=CC(=NC(=N2)N3CCCC3)NN=CC4=CC(=CC=C4)OCC5=C(C=C(C=C5)Cl)Cl

正規SMILES

C1CCN(C1)C2=NC(=NC(=C2)NN=CC3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl)N5CCCC5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。